7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It is also known as "2- (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine" .
Molecular Structure Analysis
The molecular weight of “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is 213.71 . The InChI code is 1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 4°C in a sealed container, away from moisture . .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Öztaşkın, Göksu, and SeÇen (2011) describes an alternative synthesis method for a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This method involves a six-step process including bromination, esterification, and hydrogenolysis, producing a biologically active compound (Öztaşkın, Göksu, & SeÇen, 2011).
Photoamination Process : Yamashita et al. (1993) discussed the synthesis of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes through photoaminations of trans-1-arylpropenes and 7-methoxy-1,2-dihydronaphthalenes with ammonia, indicating a method for creating variants of the compound (Yamashita et al., 1993).
Biological and Pharmacological Applications
Dopaminergic Activity : McDermott, McKenzie, and Freeman (1976) synthesized monohydroxyl analogs of 1,2,3,4-tetrahydronaphthalene, evaluating their potential as dopamine receptor agonists. This includes the synthesis of compounds related to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and their testing for dopaminergic activity (McDermott, McKenzie, & Freeman, 1976).
Sigma Receptor Affinity : Research by Berardi et al. (2009) on analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, related to the chemical , delved into their affinity and activity at sigma(2) receptors. These studies are crucial for understanding the interaction of such compounds with specific receptor types (Berardi et al., 2009).
Chemical Analysis and Properties
- Conformational Analysis : Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed analysis of a similar compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, using techniques like HF and B3LYP/6-311++G(d,p). Their study offers insights intothe vibrational analysis, molecular electrostatic potential, and non-linear optical properties of such compounds. This type of research is critical for understanding the physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and related molecules (Arivazhagan, Kavitha, & Subhasini, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZQKVKVDOXQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.